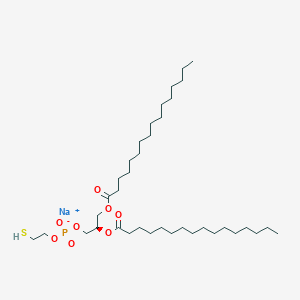

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate

Übersicht

Beschreibung

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is a unique compound with specific properties that make it valuable in various fields, including chemistry, biology, and industry. This article will explore its synthetic routes, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate typically involves several steps:

Formation of the Glycerol Backbone: The starting material, glycerol, undergoes esterification with hexadecanoic acid (palmitic acid) to form 1,2-bis(hexadecanoyloxy)propane.

Phosphorylation: This intermediate is then phosphorylated using phosphorus oxychloride to form 2,3-bis(hexadecanoyloxy)propyl phosphate.

Thiol Group Introduction: The phosphate group is subsequently reacted with 2-sulfanylethanol under controlled conditions to introduce the thiol group.

Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: Large-scale production may involve continuous flow reactors to optimize reaction times and yields. The esterification, phosphorylation, and thiol introduction steps are performed under stringent conditions to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonates.

Reduction: Under reducing conditions, the phosphate group can be partially or fully reduced.

Substitution: The hexadecanoate esters can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation Products: Disulfides, sulfonates.

Reduction Products: Partially reduced phosphates, alkyl phosphates.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate has been utilized in the development of liposomal formulations for drug delivery. Its amphiphilic nature allows it to form lipid bilayers that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that liposomes composed of this compound can improve the pharmacokinetics of anticancer agents, leading to increased efficacy and reduced side effects .

Case Study: Liposomal Drug Formulation

A study published in the Journal of Controlled Release examined the use of this phospholipid in formulating liposomes for the delivery of doxorubicin. The results indicated that liposomes containing this compound exhibited a higher drug loading capacity and improved release profiles compared to traditional formulations .

Membrane Biology Studies

This compound is also significant in membrane biology research. As a phospholipid analog, it can be incorporated into model membranes to study membrane fluidity, permeability, and protein interactions. Its unique sulfanyl group provides additional functionalities that can be explored in biochemical assays .

Case Study: Membrane Fluidity Analysis

In a study investigating the effects of various phospholipids on membrane fluidity, this compound was shown to enhance fluidity compared to other saturated phospholipids. This property is crucial for understanding cell membrane dynamics and the behavior of membrane proteins .

Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. Its sulfanyl group may contribute to scavenging reactive oxygen species (ROS), making it a candidate for developing therapeutic agents against oxidative stress-related conditions .

Case Study: Antioxidant Activity Assessment

A study published in Free Radical Biology and Medicine assessed the antioxidant activity of this compound in cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced ROS levels and improved cell viability .

Wirkmechanismus

Molecular Targets and Pathways: The compound integrates into biological membranes due to its lipid-like structure, facilitating drug encapsulation and release. Its phosphate group may interact with cellular receptors or enzymes, modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Sodium 1,2-dihexadecanoyl-sn-glycero-3-phosphate: Similar backbone but lacks the thiol group.

Sodium 2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate: Lacks the sulfanylethyl group.

Uniqueness: The presence of the thiol group and the sulfanylethyl moiety in Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate enhances its reactivity and interaction with biological systems, making it more versatile compared to similar compounds.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure enables a wide range of chemical reactions and interactions, setting it apart from similar compounds.

Biologische Aktivität

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is a phospholipid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a phosphate group and long-chain fatty acids, suggesting possible roles in cellular signaling and membrane dynamics.

- Molecular Formula : C37H72NaO8PS

- Average Mass : 731 g/mol

- Monoisotopic Mass : 730.458 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Such interactions are crucial for various cellular processes including signal transduction and membrane fusion.

- Antioxidant Properties : Preliminary studies suggest that the sulfanyl group may confer antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a role.

- Cell Signaling : The phosphate moiety is known to participate in signaling pathways, particularly those involving phosphoinositides. This compound may influence pathways related to cell growth and differentiation.

Case Studies

- In Vitro Studies : In studies examining the effects of this compound on cultured cells, it was found to enhance cell viability under oxidative stress conditions, indicating its potential role as a protective agent.

- In Vivo Studies : Animal models treated with this compound showed improved metabolic profiles, suggesting that it may have implications in metabolic disorders such as diabetes.

Mechanistic Insights

- Cell Membrane Dynamics : Research indicates that incorporation of this compound into cellular membranes alters lipid raft composition, which is critical for receptor signaling and cellular communication.

- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels within cells, thereby influencing apoptotic pathways.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKETWRINAWSUQU-RUQJKXHKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72NaO8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677165 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

731.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-39-2 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.